molecular formula C5H11NO B8184590 (1S, 2S)-2-Methoxy-cyclobutylamine

(1S, 2S)-2-Methoxy-cyclobutylamine

Cat. No.: B8184590
M. Wt: 101.15 g/mol
InChI Key: WUELCKYQWFSJNE-WHFBIAKZSA-N
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Description

(1S, 2S)-2-Methoxy-cyclobutylamine is a chiral amine compound characterized by a cyclobutane ring substituted with a methoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S, 2S)-2-Methoxy-cyclobutylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which undergo nucleophilic substitution reactions to introduce the methoxy and amine groups. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1S, 2S)-2-Methoxy-cyclobutylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .

Scientific Research Applications

(1S, 2S)-2-Methoxy-cyclobutylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S, 2S)-2-Methoxy-cyclobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, and changes in cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S, 2S)-2-Methoxy-cyclobutylamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(1S,2S)-2-methoxycyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-3-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELCKYQWFSJNE-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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